molecular formula C14H11BrO2 B1348991 Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate CAS No. 89901-03-1

Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Cat. No. B1348991
CAS RN: 89901-03-1
M. Wt: 291.14 g/mol
InChI Key: JHNMJLKCONRGMK-UHFFFAOYSA-N
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Description

“Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate” is a chemical compound with the CAS Number: 149506-25-21. It has a molecular weight of 291.141. It is a solid substance with a purity of 95%1.



Synthesis Analysis

The synthesis of “Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate” is not explicitly mentioned in the search results. However, similar compounds are often synthesized through electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation2.



Molecular Structure Analysis

The molecular structure of “Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate” can be represented by the InChI code: 1S/C14H11BrO2/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,1H31. This indicates that the compound consists of a biphenyl core with a bromo substituent at the 4’ position and a methyl ester at the 4 position1.



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate” are not detailed in the search results. However, brominated aromatic compounds like this one are often involved in nucleophilic aromatic substitution reactions or can act as electrophiles in coupling reactions.



Physical And Chemical Properties Analysis

“Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate” is a solid substance1. It has a molecular weight of 291.141. The compound’s purity is 95%1.


Scientific Research Applications

Biphenyl Ester Derivatives as Tyrosinase Inhibitors A series of biphenyl ester derivatives were synthesized and evaluated for their anti-tyrosinase activities. Five compounds exhibited significant inhibitory effects, comparable to the standard inhibitor kojic acid. Single-crystal X-ray diffraction studies suggested that the introduction of biphenyl moiety results in a more closely packed crystal structure (Huey Chong Kwong et al., 2017).

Synthesis and Structural Analysis of Biphenyl-ester Liquid Crystals This study synthesized and analyzed 4-substituted phenyl 4'-substituted biphenyl-4-carboxylates with methyl and/or methoxy groups, proving them to be enantiotropic nematogens. Crystal structures were determined for several derivatives, revealing the dominant role of a chain attached to a biphenyl moiety in intermolecular interactions (K. Hori et al., 2005).

Future Directions

The future directions for the use or study of “Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate” are not specified in the search results. However, brominated biphenyls and their derivatives are often used in organic synthesis and could be used to synthesize other complex organic molecules.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

methyl 4-(4-bromophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNMJLKCONRGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353273
Record name Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

CAS RN

89901-03-1
Record name Methyl 4′-bromo[1,1′-biphenyl]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89901-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-4-carboxylicacid, 4'-bromo-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl 4-iodobenzoate, 9.38 g (35.8 mmol), 4-bromophenylboronic acid 7.18 g (35.8 mmol), Pd(PPh3)4, 2.07 g (1.79 mmol), in 180 mL of toluene and 100 mL of ethanol was heated to obtain a clear solution. To the solution was added 30 mL of 4.0M aq. Na2CO3. The reaction mixture refluxed for 4 h at 80° C. The mixture was cooled to room temperature and diluted with 300 mL ethyl acetate. The organic layer was washed with 2×300 mL portions of water, 2×300 mL portions of sat. aq. NaCl, and dried (MgSO4). After the solution was concentrated, the residue was purified by column chromatography (eluted with 7% EtOAc-Heptane) to afford the desired product in 7.8 g (78%) as a white solid. 1H NMR (CDCl3) 8.10 (d, 2H, J=9.0 Hz), 7.62 (d, 2H, J=9.0 Hz), 7.59 (d, 2H, J=9.3 Hz), 7.48 (d, 2H, J=9.3 Hz), 3.95 (s, 3H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
7.18 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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catalyst
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30 mL
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100 mL
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180 mL
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Reaction Step Three
Quantity
300 mL
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Belletête, JF Morin, S Beaupré, M Leclerc… - Synthetic metals, 2002 - Elsevier
In this study, we present spectroscopic and photophysical results on phenylene–fluorene oligomers as well as on their corresponding polyesters. To obtain a better correlation, …
Number of citations: 25 www.sciencedirect.com
DP Phillips, W Gao, Y Yang, G Zhang… - Journal of Medicinal …, 2014 - ACS Publications
Activation of the G-protein coupled receptor (GPCR) Takeda G-protein receptor 5 (TGR5), also known as G-protein bile acid receptor 1 (GPBAR1), has been shown to play a key role in …
Number of citations: 43 pubs.acs.org

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